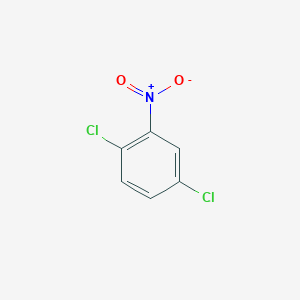

1,4-Dichloro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKKOBGFCAHLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052602 | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [ICSC] Yellow crystals; [Sigma-Aldrich MSDS], YELLOW FLAKES. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

267 °C, 261 °C | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

135 °C | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 95 mg/L at 25 °C, In water, 92.1 mg/L at 20 °C, Soluble in ethanol, ether, benzene, carbon disulfide; slightly soluble in carbon tetrachloride, Solubility in water, g/100ml at 20 °C: 0.01 (very slightly soluble) | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.669 at 22 °C, Density: 1.479 g/cu cm at 75 °C, 1.67 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00505 [mmHg], 0.00383 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.5 | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates or prisms from alcohol, plates from ethyl acetate | |

CAS No. |

89-61-2 | |

| Record name | 2,5-Dichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRO-P-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY18G50FF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

56 °C, 55 °C | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Industrial Production Processes of 1,4 Dichloro 2 Nitrobenzene

Nitration of 1,4-Dichlorobenzene (B42874): Reaction Pathways and Mechanistic Aspects

The synthesis is achieved through an electrophilic aromatic substitution reaction, where 1,4-dichlorobenzene is treated with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. prepchem.comvpscience.org

The mechanism involves several key steps:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. vpscience.org

Electrophilic Attack : The electron-rich π system of the 1,4-dichlorobenzene ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. vpscience.org

Restoration of Aromaticity : A base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the nitro group. This action restores the stable aromatic ring, yielding the final product, 1,4-dichloro-2-nitrobenzene. vpscience.org

The two chlorine atoms on the benzene (B151609) ring are deactivating yet ortho-, para-directing. The nitration occurs at the position ortho to one of the chlorine atoms and meta to the other, as this is the most activated position available.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity of this compound requires careful control over reaction conditions. The process is highly exothermic, necessitating efficient heat management to prevent over-nitration and the formation of unwanted byproducts. vpscience.org

Key parameters for optimization include:

Temperature : The reaction temperature is typically maintained between 30-35°C. prepchem.com Temperatures exceeding 50°C are avoided to minimize side reactions. prepchem.com

Reactant Ratio : A typical laboratory-scale synthesis involves using a mole ratio of approximately 1:1 for 1,4-dichlorobenzene to nitric acid, with sulfuric acid used in excess to drive the formation of the nitronium ion. prepchem.com Industrial processes may use a slight excess of nitric acid, for instance, a molar ratio of 1,4-dichlorobenzene to nitric acid of 1:1.2, to ensure high conversion. google.com

Reaction Time : The nitrating mixture is added gradually over 1 to 1.5 hours. prepchem.com After the addition is complete, the mixture is typically stirred for an additional 3 to 4 hours to ensure the reaction goes to completion. prepchem.com

Agitation : Vigorous and continuous stirring is crucial. It ensures proper mixing of the reactants, which exist in different phases (solid 1,4-dichlorobenzene and liquid acid), and facilitates effective heat transfer to the cooling system. prepchem.com

Following these optimized conditions can result in high yields, often in the range of 97-98%. prepchem.com

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | 30 - 35 °C | Control reaction rate and minimize byproducts. |

| Reactant (p-Dichlorobenzene) | 1.0 mole | Starting material. |

| Nitrating Agent (HNO₃) | ~1.0 mole | Source of the nitro group. |

| Catalyst/Dehydrating Agent (H₂SO₄) | Used in excess | Promotes nitronium ion formation. |

| Addition Time | 1 - 1.5 hours | Control exothermic heat release. |

| Reaction Time (Post-addition) | 3 - 4 hours | Ensure reaction completion. |

| Agitation | Vigorous & Continuous | Ensure reactant mixing and heat transfer. |

| Expected Yield | 97 - 98% | High efficiency under optimal conditions. |

Catalytic Approaches and Kinetic Modeling in this compound Synthesis

While the mixed acid process is conventional, research has explored alternative catalytic systems to improve efficiency and reduce environmental impact. Solid acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) gel, have been studied for the nitration of various aromatic compounds, including 1,4-dichlorobenzene. researchgate.net These catalysts offer advantages like being reusable, non-corrosive, and simplifying the work-up process by avoiding the large quantities of acidic waste generated by the mixed-acid method. researchgate.net Studies on the nitration of the related compound 1,2-dichlorobenzene (B45396) have shown that solid acid catalysts like mesoporous titanium dioxide supported SO₄²⁻/ZrO₂ can achieve high conversion rates (over 97%) and excellent selectivity for mononitration products. tandfonline.com

Kinetic studies on the nitration of related chloro-nitro-aromatic compounds in nitric acid have been performed. For example, the nitration of p-nitrochlorobenzene to 2,4-dinitrochlorobenzene is found to be a first-order reaction with respect to the dinitrochlorobenzene accumulation. researchgate.net The introduction of a nitro group into a chlorobenzene (B131634) molecule significantly decelerates the reaction rate. researchgate.net Such kinetic models are essential for understanding reaction mechanisms and for the precise design and scaling of industrial reactors. researchgate.netresearchgate.net

Advanced Production Technologies and Process Engineering Considerations

The industrial production of this compound is typically carried out in batch or semi-batch reactors. environmentclearance.nic.inyoutube.com Key process engineering considerations focus on safety, efficiency, and product purity.

Reactor Design : Industrial nitrations are often performed in a series of jacketed nitrators equipped with cooling coils to manage the significant heat of reaction. environmentclearance.nic.in Traditional stirred-tank reactors are common, but advanced systems like micro-channel reactors are being explored. google.comou.edu Micro-channel reactors offer superior heat exchange efficiency and mixing, leading to better temperature control, higher safety, and improved conversion rates compared to conventional batch reactors. google.com

Process Control : Strict control of temperature and the rate of addition of the nitrating mixture is paramount to prevent temperature runaways, which could lead to explosions. google.com

Downstream Processing : After the reaction is complete, the process involves several separation and purification steps. The spent acid is separated from the organic product layer. environmentclearance.nic.in The crude product is then washed with water and a neutralizing agent like soda ash to remove residual acids. prepchem.comenvironmentclearance.nic.in The final product, a light-yellow crystalline solid, is then dried. prepchem.com Depending on the required purity, further purification might involve crystallization from a solvent like ethanol. prepchem.com

Chemical Reactivity and Reaction Mechanisms of 1,4 Dichloro 2 Nitrobenzene

Electrophilic and Nucleophilic Substitution Reactions

The presence of both electron-withdrawing nitro and chloro groups on the benzene (B151609) ring allows 1,4-dichloro-2-nitrobenzene to participate in both nucleophilic and, under specific conditions, electrophilic substitution reactions. solubilityofthings.com

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack. wikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group.

In this compound, the chlorine atom at the C-1 position (ortho to the nitro group) is the primary site for nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group, a stabilizing effect that is not possible when the attack occurs at the C-4 position (meta to the nitro group). wikipedia.orgwikipedia.orgstackexchange.com

The general mechanism for the SNAr reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the C-1 chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Departure of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion.

Common nucleophiles that react with this compound include ammonia (B1221849), hydroxide (B78521), and methoxide (B1231860), yielding 4-chloro-2-nitroaniline, 4-chloro-2-nitrophenol (B165678), and 4-chloro-2-nitroanisole (B146433), respectively. wikipedia.org

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product |

| Ammonia (NH₃) | 4-Chloro-2-nitroaniline |

| Hydroxide (OH⁻) | 4-Chloro-2-nitrophenol |

| Methoxide (CH₃O⁻) | 4-Chloro-2-nitroanisole |

This table showcases common nucleophilic substitution reactions involving this compound and the resulting products. wikipedia.org

While the electron-withdrawing nitro and chloro groups generally deactivate the benzene ring towards electrophilic aromatic substitution, these reactions can still occur under forcing conditions. solubilityofthings.commsu.edu The nitro group is a strong deactivator and a meta-director, while the chlorine atoms are deactivators but ortho-, para-directors. In this case, the directing effects are complex.

Studies on the nitration of this compound in nitric acid have shown that further substitution is possible. rsc.org The reaction can lead to the formation of dinitro derivatives. For instance, nitration in a mixture of nitric acid and dinitrogen pentoxide can yield unstable cyclohexadiene products in addition to the expected aromatic nitroproducts. rsc.org

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group. A common method for this transformation is hydrogenation. wikipedia.org This reaction is of significant industrial importance as it produces 1,4-dichloroaniline, a valuable intermediate in the synthesis of various commercial products. wikipedia.org The reduction of the nitro group to an amine is a key step in the metabolism of this compound in biological systems. industrialchemicals.gov.au

Reactivity of Chlorine Substituents and Halogen Displacement Reactions

The chlorine atoms on the this compound ring can be displaced by other halogens under specific conditions, a type of reaction known as halogen displacement. These reactions are driven by the relative reactivity of the halogens. savemyexams.comyoutube.com For instance, a more reactive halogen can displace a less reactive one from the aromatic ring. The reactivity of the halogens decreases down the group in the periodic table (F > Cl > Br > I). youtube.com

In the context of nucleophilic aromatic substitution, the C-Cl bond ortho to the nitro group is susceptible to cleavage by various nucleophiles, as detailed in section 3.1.1. wikipedia.org

Interactions with Strong Bases and Oxidizing Agents: Reaction Dynamics

This compound is known to react dangerously with strong bases and strong oxidizing agents. iarc.frfishersci.com

Strong Bases: In the presence of strong bases, such as sodium hydroxide, nucleophilic aromatic substitution is facilitated, leading to the displacement of the chlorine atom at the C-1 position to form the corresponding phenol (B47542) derivative. wikipedia.org The reaction conditions, such as temperature and concentration of the base, will influence the reaction rate.

Strong Oxidizing Agents: While the benzene ring is somewhat deactivated, strong oxidizing agents can potentially react with the molecule, though specific reaction pathways are not extensively detailed in the provided search results. It is generally advised to avoid contact with strong oxidizing agents. fishersci.comthermofisher.com Hazardous decomposition products under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.comthermofisher.com

Advanced Analytical Characterization and Detection of 1,4 Dichloro 2 Nitrobenzene

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within 1,4-dichloro-2-nitrobenzene.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and fingerprint of a molecule. The FTIR spectrum of this compound has been recorded in the region of 4000-400 cm⁻¹. niscpr.res.inresearchinventy.comresearchgate.net Experimental studies, often supported by theoretical calculations using Density Functional Theory (DFT), have enabled the assignment of specific vibrational frequencies to the corresponding molecular motions. niscpr.res.inresearchinventy.comresearchgate.net

Key vibrational modes observed in the FTIR spectrum include C-H stretching vibrations, which are typically found in the 3100-3000 cm⁻¹ region. niscpr.res.in The asymmetric and symmetric stretching vibrations of the NO₂ group are also prominent features. ijsr.net Furthermore, the C-Cl stretching and bending vibrations can be identified, providing a comprehensive vibrational profile of the molecule. niscpr.res.in The spectrum is often measured using a KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. researchinventy.comnih.gov

Table 1: Selected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| C-H Stretching | 3100-3000 | niscpr.res.in |

| C-Cl out-of-plane bending | 365, 310 | niscpr.res.in |

Note: This table presents a selection of assigned vibrational modes. A complete analysis would include a more extensive list of observed frequencies and their assignments based on detailed spectroscopic studies.

Fourier Transform Raman (FT-Raman) Spectroscopy Analyses

Complementing FTIR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum has been recorded in the 3500-50 cm⁻¹ range. niscpr.res.inresearchinventy.comresearchgate.net Similar to FTIR studies, DFT calculations are often employed to aid in the assignment of the observed Raman bands. niscpr.res.inresearchinventy.comresearchgate.net

The FT-Raman spectrum provides valuable information on the carbon-carbon stretching vibrations within the benzene (B151609) ring and the C-Cl bonds. For instance, C-Cl out-of-plane bending modes have been identified at 365 and 310 cm⁻¹ in the Raman spectrum. niscpr.res.in The combination of both FTIR and FT-Raman data allows for a more complete and confident assignment of all fundamental vibrational frequencies of the molecule. niscpr.res.inresearchinventy.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR and ¹³C NMR spectra of this compound have been reported, with chemical shifts typically measured in deuterated chloroform (B151607) (CDCl₃). rsc.orgchemicalbook.com In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene ring. For example, reported ¹H NMR data shows signals around δ 7.87 (singlet, 1H) and 7.50 (doublet, 2H). rsc.org

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. Reported values include signals at δ 148.1, 133.5, 133.3, 132.8, 125.6, and 125.5 ppm. rsc.org These chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents, aiding in the definitive assignment of each carbon atom in the aromatic ring. The GIAO (Gauge-Including Atomic Orbital) method is often used in computational chemistry to calculate the theoretical NMR chemical shifts, which can then be compared with experimental data for validation of the structural assignment. researchinventy.com

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H | 7.87 (s, 1H), 7.50 (d, J=0.8 Hz, 2H) | rsc.org |

| ¹³C | 148.1, 133.5, 133.3, 132.8, 125.6, 125.5 | rsc.org |

Note: 's' denotes a singlet and 'd' denotes a doublet. J represents the coupling constant in Hertz (Hz).

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comsynectics.netresearchgate.net In GC-MS, the compound is first separated from other components in a gas chromatograph and then detected by a mass spectrometer, which provides information about its mass-to-charge ratio, confirming its identity. iarc.fr

Method development for GC-MS analysis involves optimizing parameters such as the type of capillary column, temperature programming, and the mode of ionization in the mass spectrometer. synectics.netnih.gov For instance, a common approach for the analysis of semi-volatile organic compounds involves using a specific GC column and temperature program to ensure good separation. csic.es The mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation pattern that serves as a fingerprint for its identification. nih.gov The EPA has developed methods, such as EPA-RCA 8091, which utilize a gas chromatograph with an electron capture detector (ECD) for the analysis of 2,5-dichloronitrobenzene in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for samples that are not suitable for GC analysis. mdpi.comsigmaaldrich.com HPLC methods have been developed for the separation and quantification of this compound in various matrices. sielc.comsielc.com

A typical HPLC method for this compound involves using a reverse-phase (RP) column, such as a Newcrom R1 column, with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for MS-compatible applications. sielc.comsielc.com The separation is based on the compound's polarity and its interaction with the stationary and mobile phases. Detection is often achieved using a UV detector or a mass spectrometer (LC-MS). The scalability of HPLC methods allows for their use in both analytical and preparative separations. sielc.comsielc.com

Table 3: Example HPLC Method Parameters for this compound

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | UV or Mass Spectrometry | sielc.comsielc.com |

Note: This table provides a general example of HPLC conditions. Specific parameters may vary depending on the application and the instrument used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique prized for its high sensitivity and selectivity, making it exceptionally well-suited for detecting trace amounts of chemical compounds in complex matrices. While detailed, standardized LC-MS/MS protocols specifically for this compound are not extensively documented in public literature, the methodology is widely applied to structurally similar compounds, such as other chloronitrobenzenes and their derivatives.

The technique's utility is demonstrated in toxicological and environmental monitoring. For instance, LC-MS/MS has been employed to identify and quantify metabolites of this compound in biological samples. The analysis of its N-acetylcysteine conjugate in urine serves as a key method for monitoring human exposure.

An LC-MS/MS method for a related compound, 3,4-difluoronitrobenzene, highlights a common analytical approach. cymitquimica.com This method utilizes high-performance liquid chromatography coupled with a mass spectrometer equipped with a negative atmospheric pressure chemical ionization (APCI) source. cymitquimica.com This ionization technique is effective for nitroaromatic compounds. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing high specificity and reducing background noise. This approach allows for quantification at very low levels, with limits of quantification (LOQ) often reaching the parts-per-billion (ng/mL) range. cymitquimica.comnih.gov For many aniline (B41778) derivatives, which are related reduction products of nitrobenzenes, LC-MS/MS is considered a more selective and rapid method compared to gas chromatography-mass spectrometry (GC-MS).

The table below illustrates typical parameters that would be configured for an LC-MS/MS analysis of a compound like this compound, based on methods for related aromatic compounds.

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., Kinetex, Zorbax) |

| Mobile Phase | A gradient of water (often with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode. cymitquimica.comnih.govnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Ion Transition | [M-H]⁻ → [Fragment Ion]⁻ |

| Limit of Quantification | Typically in the low ng/mL (ppb) range. cymitquimica.comnih.gov |

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure of this compound has been experimentally determined and its data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 678311. researchgate.net The analysis of this data provides a complete picture of its solid-state form.

Key structural features revealed by X-ray crystallography include the geometry of the benzene ring and the orientation of its three substituents: two chlorine atoms and a nitro group. The analysis of related molecules, such as 2,4-dichloro-1-iodo-6-nitrobenzene, shows that significant steric hindrance between adjacent bulky groups can cause the nitro group to twist out of the plane of the benzene ring. This dihedral angle is a critical structural parameter influenced by both intramolecular forces and intermolecular interactions within the crystal lattice, such as C-H···O or halogen···oxygen close contacts. These intermolecular forces are fundamental in dictating the stability and physical properties of the crystalline solid.

The crystallographic data for this compound are summarized in the table below.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃Cl₂NO₂ |

| Crystal System | Data available in CSD |

| Space Group | Data available in CSD |

| Unit Cell Dimensions | a = Data available in CSDb = Data available in CSDc = Data available in CSDα = Data available in CSDβ = Data available in CSDγ = Data available in CSD |

| Unit Cell Volume (V) | Data available in CSD |

| Molecules per Unit Cell (Z) | Data available in CSD |

| CSD Deposition Number | 678311 researchgate.net |

Environmental Science and Remediation Research of 1,4 Dichloro 2 Nitrobenzene

Environmental Occurrence and Distribution Studies

Studies have been conducted to detect and quantify 1,4-dichloro-2-nitrobenzene in aquatic environments. In Japan, monitoring of surface water in 21 areas since 1982 has not detected the compound, with an analytical limit of detection of 20 µg/L. iarc.froecd.org If released into water, a generic level III fugacity model predicts that the majority of the compound (over 90%) will remain within the aqueous system, with about 8% being transported to soil and sediment. iarc.fr The compound is stable to abiotic hydrolysis in water at a pH range of 4 to 9 at 25°C. iarc.fr

While specific widespread quantitative data in sediments are limited, the compound's properties suggest it will adsorb to suspended solids and sediment if released into water, based on its estimated soil adsorption coefficient (Koc) of 590. nih.gov

Detection of this compound in Aquatic Systems

| Location/Study | Medium | Concentration | Notes |

|---|---|---|---|

| 21 areas in Japan (since 1982) | Surface Water | Not Detected | Analytical limit of detection: 20 µg/L iarc.froecd.org |

| Generic Fugacity Model | Water | >90% remains | When released to water iarc.fr |

There is no data available on the measured concentration of this compound in environmental air. iarc.fr However, modeling studies provide insights into its atmospheric fate. A generic level III fugacity model suggests that if released to air, approximately 7% of the compound is transported to water and 80% to soil. iarc.fr

Vapor-phase this compound is expected to exist solely as a vapor in the ambient atmosphere. nih.gov It is subject to degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 320 days. iarc.frnih.gov The compound also absorbs UV light at wavelengths greater than 290 nm, making it susceptible to photodegradation in sunlight. iarc.frnih.gov

Atmospheric Fate and Transport of this compound

| Parameter | Finding | Source |

|---|---|---|

| Atmospheric Half-life (vs. OH radicals) | ~320 days | iarc.frnih.gov |

| Transport from Air (Fugacity Model) | ~7% to Water, ~80% to Soil | iarc.fr |

The potential for this compound to concentrate in living organisms has been evaluated in several studies. The bioconcentration factor (BCF), which indicates the accumulation of a chemical in an organism from water, has been measured in different fish species.

Observed BCF values of 18-118 in carp (B13450389) and rainbow trout suggest a low to moderate potential for bioconcentration in aquatic organisms. nih.gov Other research indicates that concentrations in fish can be 120 to 820 times greater than in the surrounding water, pointing to a moderate potential for bioconcentration. iarc.fr A BCF of 113 has also been reported. thermofisher.com Following oral intake, the biological half-life of the compound in fish is less than 3 days. nih.gov

Bioconcentration of this compound in Aquatic Organisms

| Organism | Bioconcentration Factor (BCF) | Potential |

|---|---|---|

| Carp and Rainbow Trout | 18 - 118 | Low to Moderate nih.gov |

| Fish (unspecified) | 120 - 820 | Moderate iarc.fr |

Degradation Pathways and Kinetics

Biodegradation is not considered a significant environmental fate process for this compound. nih.gov In a Japanese MITI (Ministry of International Trade and Industry) test, only 4% of the theoretical biochemical oxygen demand (BOD) was reached in four weeks, indicating that the compound is not readily biodegradable. nih.gov

Photodegradation is a more significant pathway for the breakdown of this compound in the environment. In water, the compound is susceptible to decay by photodegradation, with a calculated half-life of 34 days. iarc.frnih.gov This process is due to the compound's ability to absorb UV light at wavelengths above 290 nm. nih.gov

In the atmosphere, this compound is degraded by two main photochemical processes: reaction with hydroxyl radicals and direct photolysis by sunlight. iarc.frnih.gov The estimated half-life for the reaction with hydroxyl radicals is approximately 320 days. iarc.frnih.gov

Degradation Half-lives of this compound

| Environment | Degradation Process | Half-life |

|---|---|---|

| Water | Photodegradation | 34 days iarc.frnih.gov |

Toxicological and Mechanistic Studies of 1,4 Dichloro 2 Nitrobenzene

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Studies have shown that 1,4-dichloro-2-nitrobenzene is readily absorbed following both oral and dermal administration nih.gov. Following absorption, the compound is distributed and subsequently metabolized into several products that are primarily excreted through urine nih.gov. Data regarding the specific distribution patterns and excretion rates in various tissues are limited.

Metabolic Pathways and Metabolite Identification

The metabolism of this compound has been investigated in animal models, revealing several key pathways. In rabbits, the primary urinary metabolites identified include 2,5-dichloroaniline (B50420), N-acetyl-S-(4-chloro-2-nitrophenyl)-L-cysteine, and glucuronic and sulfuric acid conjugates of 4-amino-2,5-dichlorophenol (B1313016) nih.gov. Oxidative metabolites of the compound are excreted as mercapturic acid, glucuronide, and sulfate (B86663) conjugates who.int.

A proposed metabolic pathway for tumor formation suggests that this compound is conjugated by glutathione (B108866) gezondheidsraad.nl. This conjugate is then degraded to its cysteine equivalent by gamma-glutamyltransferase and subsequently cleaved by renal β-lyase, leading to the formation of a toxic thiol that can cause localized kidney damage gezondheidsraad.nl.

The table below summarizes the major identified metabolites of this compound.

| Metabolite Name | Chemical Formula | Type of Conjugate/Product | Species Found In |

| 2,5-dichloroaniline | C₆H₅Cl₂N | Reduction Product | Rabbit, Rat |

| N-acetyl-S-(4-chloro-2-nitrophenyl)-L-cysteine | C₁₁H₁₁Cl₂N₂O₄S | Mercapturic Acid | Rabbit, Rat |

| 4-amino-2,5-dichlorophenol | C₆H₅Cl₂NO | Hydroxylation & Reduction Product | Rabbit |

| Glucuronide Conjugates | Varies | Phase II Conjugate | Rabbit |

| Sulfate Conjugates | Varies | Phase II Conjugate | Rabbit |

Investigation of Biological Half-life

While the environmental persistence of this compound has been characterized, with an estimated photodegradation half-life of 34 days in water and approximately 320 days in the atmosphere, specific data on its biological half-life within living organisms were not available in the reviewed literature who.intoecd.org.

Genotoxicity and Mutagenicity Assessments

This compound has demonstrated genotoxic effects in various in vitro assays oecd.org. There is weak evidence that the compound is genotoxic, with positive results observed in a single test who.int.

In Vitro Mutagenicity Assays (e.g., Ames Test, Chromosomal Aberration Test)

The genotoxic potential of this compound has been evaluated using standard in vitro mutagenicity assays. The compound has shown positive results in the Ames test, a bacterial reverse mutation assay oecd.org. Furthermore, it has demonstrated the ability to induce chromosomal aberrations in cultured Chinese Hamster Lung (CHL) cells oecd.org.

The results of these in vitro assays are summarized in the table below.

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium | With and without | Positive oecd.org |

| Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | Not specified | Positive oecd.org |

Structural Alerts and Mechanistic Insights into Genotoxic Potential

The genotoxic potential of this compound can be partly attributed to its chemical structure. As a nitroaromatic compound, its nitro group can be metabolically reduced to form reactive intermediates that can bind to DNA. The presence of chlorine atoms on the benzene (B151609) ring can also influence its metabolic activation and reactivity.

A proposed mechanism for its genotoxicity involves metabolic activation, as suggested by the formation of a toxic thiol metabolite gezondheidsraad.nl. This reactive metabolite is capable of interacting with cellular macromolecules, including DNA, which can lead to the observed genotoxic effects.

Carcinogenicity Studies and Hazard Classification

Long-term animal studies have provided evidence of the carcinogenic potential of this compound. In a two-year feeding study, the compound was administered to F344 rats and BDF1 mice researchgate.net. The study revealed increased incidences of various tumors in both species who.intresearchgate.net.

In male rats, there was a significant dose-related increase in the incidence of hepatocellular adenoma and hepatocellular adenoma or carcinoma combined who.int. A dose-related increase in the combined incidences of renal cell adenomas and carcinomas was also noted, along with a trend towards an increased incidence of Zymbal gland adenomas at the highest dose who.intresearchgate.net.

In mice, both males and females exhibited increased incidences of liver tumors. Specifically, there were increased incidences of hepatocellular adenomas and carcinomas in females and hepatocellular carcinomas in males researchgate.net. Furthermore, the incidence of hepatoblastomas was increased in all treated male groups and in the highest dose female group who.intresearchgate.net.

The table below summarizes the key findings from the 2-year carcinogenicity study.

| Species (Sex) | Organ | Tumor Type |

| Rat (Male) | Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma who.intresearchgate.net |

| Rat (Male) | Kidney | Renal Cell Adenoma, Renal Cell Carcinoma researchgate.net |

| Rat (Male) | Zymbal Gland | Adenoma who.intresearchgate.net |

| Mouse (Male) | Liver | Hepatocellular Carcinoma, Hepatoblastoma who.intresearchgate.net |

| Mouse (Female) | Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma, Hepatoblastoma who.intresearchgate.net |

Based on these findings, the Health Council of the Netherlands has recommended classifying this compound in category 1B, indicating it is "presumed to be carcinogenic to man" healthcouncil.nl. It is also listed as a substance that can cause cancer according to the California Labor Code nih.gov.

Evidence from Rodent Bioassays and Tumorigenic Profiles

Long-term studies in rodents have provided clear evidence of the carcinogenic potential of this compound. In a two-year feeding study involving F344 rats and BDF1 mice, the administration of the compound in the diet led to a notable increase in tumor incidence at various sites.

In male F344 rats, a significant increase in the incidence of hepatocellular adenomas and carcinomas was observed. researchgate.net Additionally, these male rats exhibited a dose-related increase in the combined incidences of renal cell adenomas and carcinomas. researchgate.net A trend towards an increased incidence of Zymbal gland adenomas was also noted in males at the highest dose level. researchgate.net

In BDF1 mice, the study found increased incidences of hepatocellular adenomas in females and hepatocellular carcinomas in both males and females. researchgate.net Furthermore, the incidence of hepatoblastomas was elevated in all dosed groups of male mice and in the highest dose group for female mice. researchgate.net

Tumorigenic Profile of this compound in Rodents

| Species | Sex | Organ | Tumor Type |

|---|---|---|---|

| Rat (F344) | Male | Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma |

| Rat (F344) | Male | Kidney | Renal Cell Adenoma, Renal Cell Carcinoma |

| Rat (F344) | Male | Zymbal Gland | Zymbal Gland Adenoma |

| Mouse (BDF1) | Female | Liver | Hepatocellular Adenoma |

| Mouse (BDF1) | Male & Female | Liver | Hepatocellular Carcinoma |

International Agency for Research on Cancer (IARC) Classifications and Underlying Data

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound. Based on the available evidence, IARC has classified this compound in Group 2B , as "possibly carcinogenic to humans ". nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. nih.gov The underlying data for this classification are derived from the rodent bioassays that demonstrated a significant increase in tumors of the liver and kidney in rats and mice. researchgate.net

Analysis of Key Characteristics of Carcinogens and Mechanistic Data

The carcinogenic activity of this compound can be understood by examining its properties in the context of the ten key characteristics of carcinogens. who.intepa.gov One of the primary mechanisms is its metabolic activation to a reactive intermediate. It has been proposed that this compound is conjugated with glutathione, which is then metabolized to a cysteine conjugate. gezondheidsraad.nl This conjugate can be cleaved by renal β-lyase to form a toxic thiol, which is a reactive metabolite capable of causing localized kidney damage. gezondheidsraad.nl This aligns with the key characteristic of a carcinogen being or being metabolically activated to an electrophile. who.intepa.gov The resulting cellular damage and regenerative proliferation in the kidney could contribute to tumor formation.

Organ-Specific Toxicity and Pathological Findings

Hepatic (Liver) Toxicity and Related Biomarkers

The liver is a primary target organ for the toxicity of this compound. nih.gov Studies in both rats and mice have shown a dose-related increase in relative liver weight. researchgate.netnih.gov Histopathological examinations have revealed centrilobular hypertrophy of hepatocytes in mice. researchgate.netnih.gov

Key biomarkers associated with the hepatic toxicity of this compound include alterations in lipid metabolism. nih.gov Specifically, an increase in the serum concentrations of total cholesterol and phospholipid has been observed, suggesting a disruption of normal liver function. nih.gov

Hepatic Toxicity Profile of this compound

| Species | Pathological Finding | Biomarker |

|---|---|---|

| Rat (F344) | Increased relative liver weight | Increased serum total cholesterol, Increased serum phospholipid |

Renal (Kidney) Toxicity and Lesion Characterization

The kidneys are another significant target for the toxic effects of this compound, particularly in male rats. nih.gov The characteristic lesion observed is the accumulation of alpha-2u-globulin-containing hyaline droplets within the renal tubular epithelial cells. nih.gov This finding has been confirmed through positive anti-alpha-2u-globulin immunohistochemical staining. nih.gov Chronic progressive nephropathy with advanced grades of severity has also been noted in male rats in long-term studies. researchgate.net

Testicular Toxicity and Male Reproductive System Impacts

Exposure to this compound has been shown to induce testicular toxicity. nih.gov While the liver and kidney lesions appear at lower doses, testicular lesions have been observed at higher dose levels in subacute toxicity studies. nih.gov Histopathological changes in the testis have been reported in rats following oral administration of the compound. researchgate.net These findings indicate that this compound has the potential to adversely affect the male reproductive system.

Hematopoietic System Effects and Hemoglobin Adduct Formation

Exposure to this compound (DCNB) has been shown to induce effects on the hematopoietic system, particularly at higher concentrations. In a two-week subacute toxicity study, F344 rats and BDF1 mice were fed a diet containing DCNB. While liver and kidney lesions were observed at lower doses, hematopoietic lesions were noted at higher dose levels in these animals nih.gov.

The mechanism of hematotoxicity for nitroaromatic compounds often involves the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen, leading to methemoglobinemia. While studies on this compound are specific, research on the related isomer 1,2-dichloro-4-nitrobenzene demonstrated a marked increase in blood methemoglobin in mice, suggesting a class effect where these compounds interfere with oxygen transport by the blood researchgate.net.

A key aspect of molecular toxicology is the formation of adducts, where a chemical or its metabolite covalently binds to a biological macromolecule like protein or DNA. For nitrobenzenes, metabolites can bind to hemoglobin. While direct studies on this compound adducts are limited, it has been proposed that hemoglobin adducts of its metabolite, 2,5-dichloroaniline, could serve as a potential biomarker of exposure who.int. The formation of such adducts indicates that reactive metabolites are present in systemic circulation and can interact with crucial blood proteins mdpi.com. This process is significant as it can lead to altered protein function and is an indicator of the biologically effective dose.

Table 1: Summary of Hematopoietic Effects and Adduct Formation Studies

| Endpoint | Finding | Model/System | Source |

|---|---|---|---|

| Hematopoietic Lesions | Observed at high dose levels following dietary administration. | F344 rats and BDF1 mice | nih.gov |

| Methemoglobinemia | Marked increase in blood methemoglobin induced by the related isomer 1,2-dichloro-4-nitrobenzene. | Mice | researchgate.net |

Immunotoxicity Studies: Cellular Immunity and Contact Sensitization

The immunotoxicity of this compound has been evaluated primarily through its potential to cause allergic contact dermatitis, a T-cell-mediated immune response. Historically, dichloronitrobenzene (DCNB) was considered a non-allergen and was often used as a negative control in sensitization studies, in contrast to the closely related potent sensitizer (B1316253) 2,4-dinitrochlorobenzene (DNCB) nih.govnih.gov.

However, more recent and rigorous investigations have reappraised this classification. A guinea pig maximization test and a modified murine local lymph node assay (LLNA) both demonstrated that DCNB possesses weak but significant sensitizing activity nih.gov. These findings indicate that DCNB is not immunologically inert and can induce a contact allergic response. The substance is now recognized as potentially causing an allergic skin reaction who.int.

The mechanism for contact sensitization by chemicals involves their ability to act as haptens, binding to skin proteins to form an immunogenic complex. This complex is then processed by cutaneous antigen-presenting cells, such as Langerhans cells. Studies comparing the potent sensitizer DNCB with DCNB showed that while both can be absorbed through the skin, only the potent sensitizer was able to effectively bind to cells in the skin and induce their migration to draining lymph nodes to initiate an immune response nih.gov. This suggests the sensitization potential of a chemical is critically dependent on its ability to associate with and stimulate the mobilization of these cutaneous antigen-presenting cells nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in toxicology to predict the biological activity (e.g., toxicity) of chemicals based on their molecular structure. These models are crucial for risk assessment, especially for chemicals with limited experimental toxicity data mdpi.com. For the nitrobenzene (B124822) class of compounds, including this compound, various QSAR models have been developed to predict toxicity.

Studies have shown that for nitrobenzenes, simple QSAR models using a single molecular descriptor (mono-parametric models) are often not statistically significant nih.gov. More accurate predictions are achieved using multiparametric models that incorporate several molecular descriptors. For instance, a highly predictive penta-parametric model for nitrobenzene toxicities was developed using PI, Sz, J, MRI, and an indicator parameter for substitution at the 2-position as correlating parameters nih.gov.

Other research has employed methods like genetic algorithms combined with partial least squares (GA-PLS) to select the most relevant descriptors for predicting the toxicity of nitrobenzene derivatives. One such study, using a set of five optimal descriptors, developed a multiple linear regression (MLR) model that showed high statistical significance and predictive power for a dataset of 45 nitrobenzenes researchgate.net. The success of these models for the broader class of nitrobenzene derivatives indicates that such in silico approaches can be effectively used to estimate the toxicity of this compound, facilitating screening and prioritizing chemicals for further toxicological testing mdpi.comeuropa.eu. More recent ensemble models, which combine multiple machine learning approaches like Support Vector Regression (SVR), have shown even greater robustness and accuracy in predicting the in vivo toxicity of nitroaromatic compounds mdpi.com.

Development and Validation of Biomarkers of Exposure and Effect

Biomarkers are measurable indicators of exposure to a chemical or its effects on the body. Their development and validation are essential for monitoring occupational and environmental exposures and for understanding the link between exposure and potential health outcomes mdpi.com.

For this compound, specific biomarkers have been proposed based on its metabolism, although validated analytical methods for routine monitoring have not been fully established who.int. The primary urinary metabolites identified in animal studies include 2,5-dichloroaniline and 4-amino-2,5-dichlorophenol who.int. The detection of these metabolites in urine could serve as a non-invasive biomarker of recent exposure.

In addition to urinary metabolites, biomarkers can also be measured in the blood. As discussed previously, hemoglobin adducts of the metabolite 2,5-dichloroaniline in the blood have been suggested as a suitable biomarker of exposure who.int. Hemoglobin adducts are particularly valuable because they provide an integrated measure of the biologically effective dose over a longer time frame, corresponding to the lifespan of red blood cells (approximately 120 days in humans).

While these specific biomarkers for this compound have been identified as promising candidates, the IARC Working Group noted that methods of measurement or analysis for these biomarkers in human urine or blood had not been reported, highlighting a need for further research in the development and validation of analytical techniques for exposure monitoring who.int.

Table 3: Potential Biomarkers for this compound Exposure

| Biomarker Type | Matrix | Specific Marker | Significance | Source |

|---|---|---|---|---|

| Metabolite | Urine | 2,5-dichloroaniline | Indicates recent exposure. | who.int |

| Metabolite | Urine | 4-amino-2,5-dichlorophenol | Indicates recent exposure. | who.int |

Computational Chemistry and Spectroscopic Investigations of 1,4 Dichloro 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules like 1,4-dichloro-2-nitrobenzene. This approach is favored for its balance of computational cost and accuracy. Researchers have employed DFT methods, particularly using the B3LYP functional combined with basis sets such as 6-311+G(d,p) and 6-311++G(d,p), to optimize the molecular geometry and predict the fundamental vibrational frequencies of the compound researchgate.net.

These computational studies involve calculating the infrared (IR) and Raman spectra of this compound and comparing them with experimentally recorded FT-IR and FT-Raman spectra researchgate.net. The theoretical calculations allow for a detailed assignment of the vibrational modes of the molecule. A close agreement between the calculated and observed frequencies is typically achieved, often with the use of scaling factors to correct for approximations in the computational method and anharmonicity nih.gov. This combined experimental and theoretical approach provides unambiguous assignments for the vibrational bands researchgate.net.

The table below presents a comparison of experimental and calculated vibrational frequencies for key functional groups of this compound, based on DFT B3LYP/6-311++G(d,p) calculations.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C-H Stretch | 3105 | 3107 | 3106 | Stretching vibration of the C-H bonds on the aromatic ring |

| NO₂ Asymmetric Stretch | 1530 | 1531 | 1530 | Asymmetric stretching of the N-O bonds in the nitro group |

| NO₂ Symmetric Stretch | 1350 | 1351 | 1350 | Symmetric stretching of the N-O bonds in the nitro group |

| C-N Stretch | 1155 | 1157 | 1156 | Stretching vibration of the carbon-nitrogen bond |

| C-Cl Stretch | 820 | 821 | 821 | Stretching vibration of the carbon-chlorine bonds |

Ab Initio Studies and Advanced Quantum Chemical Modeling

Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, have also been applied to study this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide an alternative to DFT for calculating molecular properties researchgate.net.

In studies of this compound, vibrational frequencies determined experimentally are compared with those obtained from both ab initio and DFT calculations to assess the accuracy of the theoretical models researchgate.net. Beyond vibrational analysis, these advanced quantum chemical models are used to compute a range of other molecular properties. For this compound, these calculations have been used to determine thermodynamic properties such as entropy, heat capacity, and zero-point energy researchgate.net. Furthermore, these methods can predict nonlinear optical (NLO) properties, with calculations of the first hyperpolarizability suggesting that the molecule may exhibit NLO behavior researchgate.net.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for isolated this compound are not extensively documented in the reviewed literature, the principles of conformational analysis are highly relevant to understanding its dynamic behavior. For substituted nitrobenzenes, the primary conformational flexibility arises from the rotation of the nitro (NO₂) group around its bond to the benzene (B151609) ring (the C-N bond) researchgate.net.

Computational studies on similar molecules investigate the torsional potential energy surface associated with this rotation semanticscholar.org. The planarity of the molecule, specifically the dihedral angle between the nitro group and the aromatic ring, significantly influences its electronic properties, such as the extent of π-conjugation researchgate.net. For many substituted nitrobenzenes, the lowest energy conformation is not perfectly planar, with the nitro group twisted slightly out of the plane of the benzene ring due to steric hindrance or intermolecular interactions in a crystal lattice mdpi.com. Quantum chemical calculations can model the energy barrier to this rotation, providing insight into the conformational dynamics of the molecule at different temperatures acs.org.

Computational Prediction of Chemical Reactivity Descriptors

Computational methods are invaluable for predicting the chemical reactivity of this compound through the calculation of various molecular descriptors. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's reactivity and stability researchgate.net.

For this compound, the calculated HOMO-LUMO energy gap reveals that charge transfer can occur within the molecule, which is a key aspect of its reactivity researchgate.net. Natural Bond Orbital (NBO) analysis is another powerful tool that has been used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization researchgate.net.

From the HOMO and LUMO energies, a suite of global chemical reactivity descriptors can be calculated. These descriptors quantify concepts like hardness, softness, and electrophilicity, providing a more detailed picture of the molecule's potential reaction pathways researchgate.net.

The table below lists several key chemical reactivity descriptors calculated for this compound.

| Descriptor | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow |

Derivative Synthesis and Applications in Advanced Materials and Chemical Industries

Synthesis of Nitrobenzene (B124822) Derivatives from 1,4-Dichloro-2-nitrobenzene

The chemical structure of this compound allows for the synthesis of several key derivatives through targeted reactions involving either the nitro group or one of the chlorine atoms.

Preparation of Dichloroaniline Derivatives (e.g., 1,4-Dichloroaniline)

The conversion of this compound to 1,4-dichloroaniline is a standard reduction reaction. The most common method is hydrogenation, where the nitro group (-NO2) is reduced to an amino group (-NH2). This transformation is typically achieved using various reducing agents, with catalytic hydrogenation being a prevalent industrial method. The resulting 1,4-dichloroaniline is a valuable intermediate in its own right, particularly in the synthesis of more complex molecules.

Another key derivative, 4-chloro-2-nitroaniline, is produced through amination. In this nucleophilic aromatic substitution reaction, the chlorine atom at the C1 position (ortho to the nitro group) is displaced by an amino group when this compound is treated with ammonia (B1221849) at elevated temperatures. wikipedia.org This process is analogous to the synthesis of 2-nitroaniline (B44862) from 1-chloro-2-nitrobenzene. chemicalbook.com 4-Chloro-2-nitroaniline serves almost exclusively as an intermediate in the manufacturing of pigments. chemicalbook.com

Formation of Nitrophenol and Nitroanisole Derivatives (e.g., 4-Chloro-2-nitrophenol (B165678), 4-Chloro-2-nitroanisole)

Nitrophenol and nitroanisole derivatives are synthesized from this compound via nucleophilic aromatic substitution, where the more activated chlorine atom (adjacent to the nitro group) is replaced by a nucleophile. wikipedia.org

4-Chloro-2-nitrophenol is formed when this compound is treated with an aqueous base, such as sodium hydroxide (B78521). wikipedia.org The hydroxide ion (OH-) acts as the nucleophile, displacing the chloride ion. The reaction is typically carried out in an autoclave under controlled temperature and pressure to achieve a good yield.

Synthesis of 4-Chloro-2-nitrophenol

| Reactants | Conditions | Product | Yield |

|---|

4-Chloro-2-nitroanisole (B146433) is produced when methoxide (B1231860) (CH3O-) is used as the nucleophile. wikipedia.org The reaction involves treating this compound with a source of methoxide ions, such as sodium methoxide in methanol (B129727). This substitution yields 4-chloro-1-methoxy-2-nitrobenzene, commonly known as 4-chloro-2-nitroanisole.

Role of this compound as a Chemical Intermediate in Complex Syntheses

The derivatives of this compound are foundational materials in several key chemical industries, highlighting its importance as a versatile intermediate. wikipedia.org It is used in the synthesis of pigments, pesticides, and UV absorbents. healthcouncil.nloecd.org

Precursor for Dyestuff Intermediates and Diazo Pigments

This compound is extensively used in the manufacture of dyestuff intermediates. nih.gov A notable example is its role as a precursor in the synthesis of Disperse Yellow 42, a dye commonly used for polyesters. wikipedia.org Furthermore, its derivative, 4-chloro-2-nitroaniline, is a critical intermediate for producing pigments. chemicalbook.com This aniline (B41778) derivative can be diazotized and then coupled with other aromatic compounds to form a wide range of azo dyes and pigments, which constitute a large and important class of colorants.

Intermediacy in Agrochemical and Pesticide Synthesis

The compound serves as an important intermediate in the production of pesticides and other agrochemicals. healthcouncil.nloecd.org While specific pathways for all pesticides are proprietary, the general strategy involves using the dichloronitrobenzene framework to build more complex herbicidal or pesticidal molecules. For instance, the related isomer 1,2-dichloro-4-nitrobenzene is a known intermediate in the synthesis of herbicides, where one chlorine atom is substituted with a fluorine atom. wikipedia.org Similarly, derivatives of this compound are incorporated into molecules designed for crop protection.

Application in Pharmaceutical Manufacturing

In the pharmaceutical sector, this compound is employed as a reagent for synthesizing various therapeutic agents. healthcouncil.nl It is used in the development of antitrypanosomal, antileishmanial, and antimalarial drugs. fishersci.ca Additionally, it serves as a starting material for the synthesis of lysophosphatidic acid acyltransferase-β inhibitors. fishersci.ca The derivative 4,5-dichloro-2-nitroaniline (B146558) is also recognized as a significant intermediate in the production of pharmaceuticals, underscoring the compound's utility in medicinal chemistry. google.com

Production of Ultraviolet Absorbers

This compound is a key intermediate in the synthesis of certain classes of ultraviolet (UV) absorbers, particularly those based on the benzophenone (B1666685) scaffold. These UV absorbers are critical additives in plastics, coatings, and cosmetic formulations to prevent degradation and protect materials or human skin from the damaging effects of UV radiation. The synthesis pathway leverages the reactivity of the chlorine atom activated by the adjacent nitro group.

A common synthetic route begins with the nucleophilic aromatic substitution of the chloride at the C-1 position of this compound. This position is highly activated towards substitution by the electron-withdrawing nitro group at C-2. For example, hydrolysis with an aqueous base like sodium hydroxide displaces the chlorine to form 4-chloro-2-nitrophenol. prepchem.comwikipedia.org This reaction is typically performed in an autoclave under elevated temperature and pressure to achieve a good yield. prepchem.com